1,2,3,3a,4,5,6,7-Octahydroazulene

描述

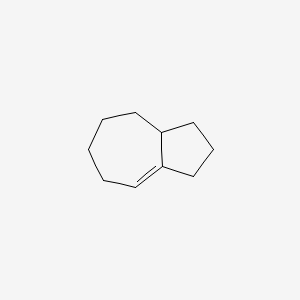

Structure

2D Structure

3D Structure

属性

CAS 编号 |

62547-99-3 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

1,2,3,3a,4,5,6,7-octahydroazulene |

InChI |

InChI=1S/C10H16/c1-2-5-9-7-4-8-10(9)6-3-1/h5,10H,1-4,6-8H2 |

InChI 键 |

XXVGJEZYPHRFPB-UHFFFAOYSA-N |

规范 SMILES |

C1CCC2CCCC2=CC1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1,2,3,3a,4,5,6,7 Octahydroazulene and Its Derivatives

Retrosynthetic Analysis of the Octahydroazulene Skeleton

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and progressively breaks it down into simpler, commercially available starting materials. amazonaws.comicj-e.org When applied to the 1,2,3,3a,4,5,6,7-octahydroazulene skeleton, the primary disconnections focus on the key bond formations that construct the fused five- and seven-membered rings.

A common strategy involves disconnecting the molecule at the bonds forming the eight-membered ring of a precursor, often from a cyclopentane (B165970) derivative, which is a well-established approach for building [5-8] bicyclic systems. nih.gov For instance, in the synthesis of pseudoguaianolides, a retrosynthetic approach might disconnect the complex natural product back to a core scaffold that can be assembled through convergent coupling of simpler fragments. nih.gov Another powerful approach targets the hydroazulene core via the cyclization of a ten-carbon fragment, which can be further simplified. nih.gov

Key retrosynthetic strategies for the octahydroazulene core include:

Ring-Closing Metathesis (RCM): Disconnecting an alkene within the seven-membered ring to reveal a diene precursor attached to the five-membered ring. nih.gov

Intramolecular Aldol (B89426) or Related Condensations: Breaking a C-C bond within one of the rings that could be formed via an intramolecular reaction between a ketone and an aldehyde or another carbonyl group on a suitable precursor.

[m+n] Cycloadditions: Envisioning the bicyclic system as the product of a cycloaddition reaction, such as a [4+3] or [5+2] cycloaddition, between two smaller fragments.

Ring Expansion/Contraction: Disconnecting the target to a precursor with a different ring size, for example, a bicyclo[4.4.0] (decalin) system that can undergo ring expansion, or a larger ring that can contract.

The choice of disconnection is guided by the desire to use reliable and high-yielding reactions in the forward synthesis and to control the stereochemistry at the multiple chiral centers present in many octahydroazulene derivatives. amazonaws.com

Total Synthesis Approaches to Specific Stereoisomers

The synthesis of specific stereoisomers of octahydroazulene derivatives, such as those found in natural products, presents a significant challenge due to the multiple contiguous stereocenters. Total synthesis campaigns have showcased a variety of creative and effective strategies to achieve this stereocontrol.

Cyclization Strategies for Bicyclic Core Construction

The formation of the fused bicyclic ring system is the cornerstone of any octahydroazulene synthesis. Various cyclization reactions have been developed to construct this [5-8] bicyclic core efficiently. nih.gov These strategies often involve forming the seven-membered ring onto a pre-existing five-membered ring.

Intramolecular carbocyclization involves the formation of a carbon-carbon bond between two parts of the same molecule to form a ring. In the context of octahydroazulene synthesis, this is a powerful method for closing the seven-membered ring. A variety of reaction types can be employed, including radical cyclizations, palladium-mediated cyclizations, and Nozaki–Hiyama–Kishi (NHK) reactions. nih.gov For example, the intramolecular cyclization of specifically designed acrylates can lead to the formation of carboline systems, demonstrating the versatility of this approach in building fused rings. nih.gov The success of these reactions often depends on the conformation of the acyclic precursor, which must favor the desired cyclization pathway over competing side reactions.

Tandem or cascade reactions are highly efficient processes where a single event initiates a sequence of reactions, leading to a rapid increase in molecular complexity from a simple starting material. rsc.orgrsc.org These strategies are particularly attractive for constructing polycyclic systems like octahydroazulenes. One notable example is the use of a ring-closing enyne metathesis to form the core scaffold of pseudoguaianolide (B12085752) analogues in a convergent manner. nih.gov Another approach utilizes a tandem sequence involving a Suzuki coupling followed by a Knoevenagel condensation to build complex molecules containing multiple azulene (B44059) units. researchgate.net Such cascade sequences can construct the bicyclic core in a single pot, often with high stereoselectivity, by carefully designing the substrate and reaction conditions. rsc.org

Ring Expansion and Contraction Methodologies

An alternative to building the seven-membered ring directly is to form a more common six-membered ring and then expand it. Ring expansion reactions provide an effective means to access the often-challenging medium-sized seven-membered ring of the azulene system. nih.gov The Buchner reaction and its metal-mediated variants are classic methods for expanding a six-membered aromatic ring into a seven-membered ring through the addition of a carbene. nih.gov Recently, this has been extended to non-benzenoid aromatics like azulene itself, allowing for the synthesis of 6,7-fused bicyclic systems. nih.govresearchgate.net

Conversely, ring contraction can also be a viable strategy. Although less common for the primary construction of the octahydroazulene core, it can be used to modify existing ring systems. etsu.edu For example, oxidative rearrangement methods have been developed for the ring contraction of N-H piperidines to pyrrolidines, showcasing a transformation that converts a six-membered ring into a five-membered one. researchgate.net

| Method | Precursor Ring System | Product Ring System | Key Reagents/Conditions | Reference |

| Buchner-type Ring Expansion | Azulene | 6,7-fused bicyclic | Diazo reagents, Cu(hfacac)₂ | nih.govresearchgate.net |

| Tiffeneau–Demjanov Rearrangement | Cyclohexane derivatives | Cycloheptane derivatives | Nitrous acid | nih.gov |

| Oxidative Rearrangement | Piperidines (6-membered) | Pyrrolidines (5-membered) | PhI(OAc)₂ | researchgate.net |

This table provides examples of ring expansion and contraction methodologies relevant to the synthesis of cyclic systems.

Stereoselective and Enantioselective Synthesis

Achieving control over the absolute and relative stereochemistry is paramount in the synthesis of biologically active natural products containing the octahydroazulene framework. acs.orgacs.org Strategies for stereoselective synthesis often rely on substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

Enantioselective synthesis, which creates a specific enantiomer, is frequently accomplished using chiral catalysts or chiral auxiliaries. For instance, chiral phosphoric acids have been used to catalyze enantioselective double annulation reactions to produce complex hetero nih.govhelicenes with excellent enantioselectivity. rsc.org Biocatalytic cascades also offer a powerful tool for achieving high stereoselectivity. Dual-enzyme systems have been engineered for the regiodivergent and stereoselective hydroxyazidation of alkenes, producing enantiomerically pure building blocks that could be applied to complex syntheses. nih.gov

Key approaches to stereocontrol include:

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product.

Auxiliary-Mediated Reactions: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation.

Asymmetric Catalysis: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to generate a large amount of an enantiomerically enriched product. rsc.org

Biocatalysis: Employing enzymes to catalyze reactions with high stereo- and regioselectivity. nih.gov

The development of these stereoselective methods is crucial for accessing the diverse stereochemical arrangements found in natural hydroazulenes and for the synthesis of analogues for medicinal chemistry studies. nih.govnih.gov

Chiral Auxiliaries and Catalysts in Octahydroazulene Synthesis

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is paramount in modern organic chemistry. sigmaaldrich.com The use of chiral auxiliaries and catalysts represents a powerful approach to control the stereochemical outcome of reactions leading to octahydroazulenes and their derivatives.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been widely employed in various asymmetric syntheses. wikipedia.org

Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural sources. researchgate.net Some of the most successful and widely applied auxiliaries include:

Oxazolidinones: These auxiliaries, developed by David A. Evans, are highly effective in controlling the stereochemistry of aldol reactions, alkylations, and Diels-Alder reactions. researchgate.net

Camphorsultam: Known as Oppolzer's sultam, this auxiliary is particularly effective in asymmetric Michael additions and has been used to construct chiral building blocks for natural product synthesis. wikipedia.orgresearchgate.net

Pseudoephedrine and Pseudoephenamine: These compounds can be used as chiral auxiliaries by forming amides with carboxylic acids, influencing the stereochemistry of subsequent alkylation reactions. wikipedia.org

8-phenylmenthol and trans-2-phenyl-1-cyclohexanol: These were among the early chiral auxiliaries introduced for asymmetric synthesis. wikipedia.org

The selection of the appropriate chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. The auxiliary must effectively bias the reaction to form one diastereomer over the other and be readily removable under mild conditions without causing racemization of the product. researchgate.net

Chiral Catalysts:

In contrast to chiral auxiliaries, which are used in stoichiometric amounts, chiral catalysts can be used in small, substoichiometric quantities to achieve high levels of enantioselectivity. youtube.com This makes them a more atom-economical and often more cost-effective approach. youtube.com The field of asymmetric catalysis has seen significant advancements, with the development of a wide range of chiral catalysts.

Proline: This naturally occurring amino acid is an inexpensive and effective organocatalyst for asymmetric reactions, such as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. youtube.com It acts as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid groups to form an enamine and activate the electrophile, thereby controlling the stereochemistry of the reaction. youtube.com

Chiral Organosuperbase Catalysts: Recent research has focused on developing conceptually new chiral Brønsted base catalysts. nih.gov These catalysts often consist of two different organobase functionalities within a single molecule, one acting as a superbase and the other as a substrate recognition site, enabling highly enantioselective reactions. nih.gov

The development of novel chiral catalysts continues to be an active area of research, aiming to expand the scope of asymmetric transformations applicable to the synthesis of complex molecules like octahydroazulenes. nih.govnih.gov

Diastereoselective Approaches

Diastereoselective synthesis aims to selectively produce one diastereomer of a molecule with multiple stereocenters. When a chiral auxiliary is employed, the prochiral substrate is converted into a chiral molecule with a defined stereocenter. Subsequent reactions are then influenced by this existing stereocenter, leading to the preferential formation of one diastereomer. sigmaaldrich.com

A notable example is the use of oxazolidinone auxiliaries in aldol reactions. The chiral environment created by the auxiliary directs the approach of the enolate and the aldehyde, resulting in the formation of a specific diastereomer of the aldol adduct. researchgate.net Similarly, in asymmetric alkylations using camphor-derived auxiliaries, the choice of solvent can surprisingly influence the formation of either the E- or Z-enolate, leading to the selective synthesis of different diastereomers from the same starting chiral auxiliary. researchgate.net

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted octahydroazulene analogues is of significant interest due to their potential applications in medicinal chemistry and materials science. nih.gov Various synthetic strategies have been developed to introduce a wide range of substituents onto the azulene core.

One common approach involves the use of 2H-cyclohepta[b]furan-2-ones as versatile starting materials. nih.gov These compounds can react with a variety of nucleophiles and dienophiles to construct the azulene skeleton with diverse substitution patterns. For instance:

Reaction with active methylenes in the presence of a base like sodium ethoxide or tert-butylamine (B42293) can yield 1,2,3-trisubstituted azulene derivatives. nih.gov

The reaction with enamines or silyl enol ethers provides access to other substituted azulenes. nih.gov

Specifically, reacting 2H-cyclohepta[b]furan-2-ones with vinyl ethers can produce 1,2-disubstituted azulenes. nih.gov

The use of dihydrofurans and dihydropyrans in this reaction leads to the formation of 1-azulenylethanol and 1-azulenylpropanol derivatives, respectively. nih.gov

Another powerful method for synthesizing substituted derivatives is the Petasis three-component reaction, followed by a Pomeranz-Fritsch double cyclization. This strategy has been successfully applied to prepare a series of new tetracyclic tetrahydroisoquinoline derivatives containing a complex bridged structure. nih.gov

The specific octahydroazulene derivative, 1,2,3,3a,4,5,6,7-octahydro-1,4-dimethyl-7-(1-methylethenyl)-azulene, also known as γ-gurjunene, is a naturally occurring sesquiterpene. nist.govnist.gov Its synthesis and the synthesis of its stereoisomers often involve multi-step sequences that establish the correct relative and absolute stereochemistry of the chiral centers on the octahydroazulene core. nist.govnist.gov

| Starting Material | Reagent | Product Type |

| 2H-Cyclohepta[b]furan-2-ones | Active Methylenes | 1,2,3-Trisubstituted Azulenes |

| 2H-Cyclohepta[b]furan-2-ones | Vinyl Ethers | 1,2-Disubstituted Azulenes |

| 2H-Cyclohepta[b]furan-2-ones | Dihydrofurans | 1-Azulenylethanol Derivatives |

| 2H-Cyclohepta[b]furan-2-ones | Dihydropyrans | 1-Azulenylpropanol Derivatives |

| Aminoacetaldehyde acetals, boronic acids, glyoxylic acid | Petasis Reaction/Pomeranz-Fritsch Cyclization | Tetracyclic Tetrahydroisoquinoline Derivatives |

Green Chemistry Principles in Octahydroazulene Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The application of these principles to the synthesis of complex molecules like octahydroazulenes is becoming increasingly important to minimize environmental impact and improve sustainability. chemijournal.comacs.org

The twelve principles of green chemistry provide a guide for developing more environmentally benign synthetic routes. chemijournal.com Key principles relevant to octahydroazulene synthesis include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. chemijournal.com This can be achieved through high-yielding reactions and the use of catalytic processes. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chemijournal.com Catalytic reactions, by their nature, improve atom economy.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, bio-based solvents, or supercritical fluids such as CO2. nih.govjddhs.com Solvent-free reaction conditions, such as mechanochemical grinding, are also highly desirable. mdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. jddhs.com Energy-efficient techniques like microwave-assisted synthesis, ultrasound, and photochemistry can significantly reduce energy consumption and reaction times. jddhs.commdpi.com

Use of Catalysis: Catalytic reagents (both chemical and biological) are superior to stoichiometric reagents. jddhs.com As discussed previously, chiral catalysts are not only beneficial for stereocontrol but also for their efficiency and reduced waste generation.

The pharmaceutical industry, a major driver for the synthesis of complex molecules, is increasingly adopting green chemistry approaches to reduce waste and improve the sustainability of drug manufacturing. acs.orgmdpi.com For example, developing processes with fewer steps, as seen in the synthesis of ibuprofen, significantly improves atom economy and reduces waste. acs.org Similar strategies can be applied to the synthesis of octahydroazulene-containing compounds. The integration of continuous flow chemistry with other technologies like microwave irradiation and supported catalysts can lead to more efficient and sustainable automated processes. mdpi.com

Chemical Reactivity and Transformation Pathways of 1,2,3,3a,4,5,6,7 Octahydroazulene Systems

Electrophilic and Nucleophilic Reactions

Electrophilic and nucleophilic reactions are fundamental to the functionalization of the octahydroazulene core. Electrophiles, which are electron-deficient species, are attracted to electron-rich areas of a molecule. byjus.com Nucleophiles, conversely, are electron-rich and attack electron-deficient centers. masterorganicchemistry.com

In the context of azulene (B44059) systems, which are related to octahydroazulenes, electrophilic substitution reactions readily occur at the 1- and 3-positions of the azulene ring. researchgate.net This reactivity is a key step for further derivatization, including the introduction of halogens which can then participate in cross-coupling reactions. researchgate.net If the 1- and 3-positions are blocked, electrophilic attack can occur at the 5- and 7-positions. researchgate.net

Nucleophilic reactions on octahydroazulene systems are also significant. For instance, the attack of amine nucleophiles on arynes derived from related precursors can lead to the formation of multi-substituted aromatic amine products. researchgate.net This type of reaction highlights the versatility of the scaffold in synthesizing complex amine-containing molecules.

The interplay between electrophiles and nucleophiles is central to many synthetic strategies involving the octahydroazulene framework, enabling the introduction of a wide variety of functional groups.

Rearrangement Reactions of the Octahydroazulene Scaffold

Rearrangement reactions can significantly alter the core structure of the octahydroazulene system, leading to novel molecular architectures. One notable example is the Claisen rearrangement. nih.gov In a study involving related succinimide (B58015) derivatives, a thermally promoted Claisen rearrangement was a key step in a tandem sequence that ultimately formed a spirocyclic system. nih.gov This rearrangement was followed by an intramolecular Michael-type addition, demonstrating how sequential reactions can build molecular complexity from a simpler octahydroazulene-related precursor. nih.gov

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis has become an indispensable tool for the functionalization of organic molecules, including the octahydroazulene scaffold. nih.gov These catalysts facilitate the formation of new bonds with high efficiency and selectivity.

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to azulene and its derivatives. researchgate.netrsc.org These reactions typically involve a transition metal catalyst, most commonly palladium, that facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. youtube.com

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent and has been successfully employed for the arylation of N-acetyl diazocine systems, which are related to the octahydroazulene core. nih.gov The reaction of halogenated diazocines with various phenylboronic acids in the presence of a palladium catalyst yields the corresponding arylated products in good to high yields. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. It has been used for the vinylation of N-acetyl diazocine derivatives. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It has been used to synthesize an amino-substituted N-acetyl diazocine derivative. nih.gov

The general catalytic cycle for many of these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Table 1: Examples of Cross-Coupling Reactions on Related Diazocine Systems

| Coupling Reaction | Reactants | Catalyst | Product | Yield (%) |

| Suzuki-Miyaura | Halogenated N-acetyl diazocine, Phenylboronic acid | Palladium catalyst | Arylated N-acetyl diazocine | 68-88 nih.gov |

| Stille | Halogenated N-acetyl diazocine, Organotin reagent | Palladium catalyst | Vinylated N-acetyl diazocine | Not specified nih.gov |

| Buchwald-Hartwig | Halogenated N-acetyl diazocine, Boc-carbamate | Palladium catalyst | Amino-substituted N-acetyl diazocine | Not specified nih.gov |

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, and it is catalyzed by transition metal carbene complexes. sci-hub.selibretexts.org This reaction involves the redistribution of fragments of alkenes. researchgate.net While specific examples of metathesis on the 1,2,3,3a,4,5,6,7-octahydroazulene parent system are not detailed in the provided search results, the principles of metathesis are broadly applicable.

Types of olefin metathesis include:

Ring-Closing Metathesis (RCM): Used to form cyclic alkenes. libretexts.org

Cross-Metathesis (CM): Involves the reaction of two different alkenes. libretexts.org

Ring-Opening Metathesis Polymerization (ROMP): Used to synthesize polymers from cyclic olefins.

Enyne metathesis, a related reaction, involves the coupling of an alkene and an alkyne. libretexts.org

Oxidation and Reduction Chemistry

Oxidation and reduction reactions, also known as redox reactions, involve the transfer of electrons and a change in the oxidation state of atoms. libretexts.orgkhanacademy.orgwikipedia.org Oxidation is the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state. khanacademy.orgyoutube.com

In the context of the octahydroazulene system, oxidation and reduction reactions can be used to introduce or modify functional groups. For example, the oxidation of an alcohol functional group on a derivative like 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-.alpha.,.alpha.,3,8-tetramethyl- could yield a ketone or an aldehyde. epa.gov Conversely, the reduction of a carbonyl group would yield an alcohol.

Common oxidizing agents include potassium permanganate, while reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. wikipedia.org The specific outcome of an oxidation or reduction reaction depends on the reagents used and the substrate's structure.

Advanced Structural Characterization and Conformational Analysis of Octahydroazulenes

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic methods are indispensable for determining the stereochemistry of octahydroazulene systems. These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of octahydroazulenes. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons. However, due to the number of stereoisomers and complex conformations, advanced NMR techniques are often required for unambiguous assignment.

Detailed conformational analysis is crucial, as the molecule can exist in various forms, such as chair and boat conformations for the seven-membered ring. rsc.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy are vital for determining the through-space proximity of protons, which helps in assigning the relative configuration of substituents and the conformation of the ring system. For complex molecules, methods based on derivatization with a chiral agent, such as methoxytrifluoromethylphenylacetic acid (MTPA), can be employed. hebmu.edu.cn The analysis of the NMR spectra of these derivatives allows for the assignment of the absolute configuration of chiral centers. hebmu.edu.cn

The interpretation of "deceptively simple" ¹H NMR spectra can sometimes be misleading. nih.gov Therefore, conducting experiments in various deuterated solvents or at different temperatures can help resolve overlapping signals and reveal the true complexity of the spin system, enabling a more accurate structural assignment. nih.gov

| NMR Technique | Information Obtained | Application to Octahydroazulenes |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H spin-spin coupling networks | Identifies neighboring protons, establishing the connectivity within the carbon skeleton. |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes connectivity across quaternary carbons and heteroatoms, confirming the bicyclic ring structure. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Through-space ¹H-¹H proximities | Determines relative stereochemistry at chiral centers and provides insights into the preferred conformation of the 5- and 7-membered rings. |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of octahydroazulene derivatives through high-resolution mass spectrometry (HRMS). nih.gov The primary process in a mass spectrometer involves bombarding the sample with high-energy electrons, which knocks an electron off the molecule to form a positive ion known as the molecular ion (M⁺). chemguide.co.uklibretexts.org

The fragmentation patterns observed in the mass spectrum are key to structural elucidation. libretexts.org The molecular ions are energetically unstable and break down into smaller, charged fragments. libretexts.org The stability of the resulting carbocations significantly influences the fragmentation pathway. chemguide.co.uklibretexts.org For alkanes like octahydroazulene, fragmentation often involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The base peak, which is the tallest peak in the spectrum, often corresponds to the most stable fragment ion formed. libretexts.org In bicyclic systems, the fragmentation can be complex, but analysis of these patterns can help distinguish between different isomers by revealing which bonds are most likely to break.

| Fragmentation Process | Description | Relevance to Octahydroazulene |

|---|---|---|

| Alpha-Cleavage | Bond cleavage adjacent to a functional group or branch point. | Cleavage at the ring junction or next to substituted carbons can produce characteristic stable carbocations. |

| Loss of Neutral Fragments | Expulsion of small, stable neutral molecules (e.g., H₂O, C₂H₄). | For substituted octahydroazulenes, loss of substituents or parts of the ring can be observed. |

| McLafferty Rearrangement | Rearrangement involving a γ-hydrogen transfer, common in compounds with carbonyl groups. | Applicable to oxidized octahydroazulene derivatives (e.g., octahydroazulenones). |

| Ring Opening | Cleavage of bonds within the cyclic system. | The fused 5/7 ring system will undergo characteristic ring openings, helping to identify the bicyclic core. |

X-ray Crystallography of Octahydroazulene Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise and unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.govmdpi.com

For octahydroazulene derivatives that can be crystallized, single-crystal X-ray diffraction analysis yields a detailed model of the molecule's conformation in the crystal lattice. mdpi.comnih.gov This technique has been used to confirm the structure of complex molecules containing the bicyclo[5.3.0]decane motif, providing irrefutable evidence of the stereochemistry and the specific puckering of the five- and seven-membered rings. chemrxiv.org For example, the crystal structure of an azulene (B44059) derivative can reveal the planarity of certain parts of the molecule and the specific spatial arrangement of its substituents. researchgate.net The data obtained from X-ray crystallography serves as a benchmark for validating conformations predicted by spectroscopic methods and computational modeling.

Conformational Dynamics of the Bicyclic System

The bicyclo[5.3.0]decane system is conformationally flexible. The seven-membered ring can adopt several conformations, primarily variations of the chair and boat forms, while the five-membered ring typically adopts an envelope or twist conformation. The fusion of these two rings restricts their conformational freedom but also introduces complex dynamic processes.

Studies on similar bicyclic systems, such as bicyclo[3.3.2]decane, show evidence for equilibria between different conformers, like a twin-chair and a boat-chair conformation. rsc.org In the octahydroazulene system, interconversion between these conformations, often referred to as ring-flipping or pseudorotation, can occur. These dynamic processes can be studied using variable-temperature NMR spectroscopy, which can monitor the changes in the NMR spectrum as the rate of interconversion changes.

Analysis of Ring Strain and Stability within the Fused System

The fusion of a five-membered ring to a seven-membered ring in the octahydroazulene system results in inherent ring strain. chemrxiv.org The stability of the molecule is highly dependent on the nature of the ring fusion (cis or trans) and the resulting conformations.

In many bicyclic systems, the trans-fused isomers are more stable than the cis-fused isomers because they minimize unfavorable steric interactions. scribd.com However, for systems involving smaller rings, only cis-fusion may be possible without introducing excessive strain. scribd.com For the bicyclo[5.3.0]decane system, both cis- and trans-fused isomers are known. scribd.com The synthesis of cis-fused bicyclo[5.3.0]decanes has been a subject of interest in organic synthesis. acs.org The inherent ring strain in these systems can be a thermodynamic driving force for subsequent reactions. researchgate.net Computational chemistry methods are often employed to calculate the strain energies and relative stabilities of different octahydroazulene isomers and their various conformations, providing insight that complements experimental findings.

Theoretical and Computational Studies on 1,2,3,3a,4,5,6,7 Octahydroazulene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been pivotal in elucidating the electronic structure and thermodynamic stability of octahydroazulene isomers. A significant finding in this area is the relative stability of the cis- and trans-fused ring systems.

Contrary to what might be expected from simpler fused ring systems like decalin, computational studies have revealed that cis-perhydroazulene is thermodynamically more stable than its trans counterpart. Detailed analysis through high-level computations, including DFT (B3LYP and M06-2X functionals) and MP2 geometry optimizations with a cc-pVTZ basis set, followed by single-point energy calculations at the CCSD(T)/cc-pVTZ level, has quantified this stability difference. The cis isomer is favored by approximately 0.7 kcal mol⁻¹. acs.org

This unexpected preference is attributed to the inherent flexibility of the seven-membered ring, which allows the cis isomer to adopt a conformation that minimizes steric and torsional strains. The trans isomer, in contrast, suffers from significant strain, which destabilizes it. acs.org These computational findings are crucial for understanding the distribution of isomers in synthetic preparations and in natural sources.

Table 1: Calculated Relative Stabilities of Perhydroazulene Isomers This table illustrates the computed energy difference between cis- and trans-perhydroazulene using various high-level quantum chemical methods.

| Computational Method | Basis Set | Property | Value (kcal/mol) | Reference |

| CCSD(T) | cc-pVTZ | ΔE (trans - cis) | +0.7 | acs.org |

| MP2 | cc-pVTZ | ΔE (trans - cis) | +0.6 | acs.org |

| M06-2X | cc-pVTZ | ΔE (trans - cis) | +0.4 | acs.org |

| B3LYP | cc-pVTZ | ΔE (trans - cis) | +0.4 | acs.org |

Molecular Dynamics Simulations of Conformational Behavior

The conformational landscape of 1,2,3,3a,4,5,6,7-octahydroazulene is complex due to the flexible nature of the seven-membered ring. Molecular dynamics (MD) simulations, often in conjunction with quantum mechanical calculations, are employed to explore the potential energy surface and identify low-energy conformations. nih.govnih.gov

For cis-perhydroazulene, the fused ring system can adopt several conformations of similar energy. In contrast, the trans isomer is more conformationally restricted. researchgate.net MD simulations can map the transitions between different conformers, providing insight into the dynamic behavior of the molecule in solution. These simulations reveal that even for a seemingly simple bicyclic alkane, the interplay of torsional and steric effects leads to a rich conformational isomerism. Understanding this dynamic behavior is essential, as the specific conformation of the octahydroazulene core can significantly influence the biological activity and chemical reactivity of its derivatives.

Principal Component Analysis (PCA) of MD trajectories is a powerful technique used to identify the dominant modes of motion within the molecule, distinguishing between localized vibrations and large-scale conformational changes, such as the puckering of the seven-membered ring. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally. nih.gov For reactions involving the octahydroazulene skeleton, such as its formation through cationic rearrangements, DFT calculations have provided detailed mechanistic insights.

One such study investigated a biomimetic cationic structural rearrangement for the synthesis of a natural product containing the bicyclo[5.3.0]decane core. nih.govchemrxiv.org DFT calculations were used to map out the potential energy surface for the rearrangement, identifying the key transition states and intermediates. The calculations revealed that the kinetic favorability of the desired ring contraction was due to a chair-like conformation in the precursor that properly aligned the orbitals for the migration. nih.govchemrxiv.org The computational analysis could also evaluate competing reaction pathways, such as undesired methyl shifts, and explain the observed product distribution. nih.gov By calculating the activation energies for different steps, researchers can rationalize the reaction outcomes and devise strategies to improve reaction yields and selectivity.

Table 2: Example of Calculated Activation Energies in a Cationic Rearrangement to form a Bicyclo[5.3.0]decane System This table presents hypothetical data to illustrate how computational chemistry can be used to compare competing reaction pathways.

| Reaction Pathway | Transition State | Computational Method | Calculated Activation Energy (kcal/mol) |

| Desired Ring Contraction | TS1 | B3LYP/6-31G(d) | 15.2 |

| Competing 1,2-Methyl Shift | TS2 | B3LYP/6-31G(d) | 18.5 |

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, these predictions can help to distinguish between different isomers and conformers.

NMR Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is a common application of quantum chemical calculations, typically using DFT with methods like GIAO (Gauge-Independent Atomic Orbital). st-andrews.ac.ukoregonstate.edu By calculating the magnetic shielding tensors for each nucleus in a given geometry, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predictions are particularly useful for assigning signals in complex spectra and for distinguishing between stereoisomers, which can exhibit subtle but significant differences in their NMR spectra. st-andrews.ac.ukyoutube.com

Vibrational (IR) Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities through methods like DFT can generate a theoretical infrared (IR) spectrum. msu.edu These calculations involve computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes can be animated to visualize the atomic motions responsible for each absorption band. Comparing the predicted spectrum with an experimental one can confirm the presence of specific functional groups and provide evidence for a particular molecular structure. au.dk

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. While the parent octahydroazulene is a saturated alkane and not expected to have strong absorptions in the accessible UV-Vis range, this method is highly relevant for its unsaturated derivatives or when studying its potential involvement in charge-transfer complexes.

In Silico Approaches to Molecular Design and Reactivity Prediction

In silico techniques, which encompass a wide range of computational methods, are increasingly used in the rational design of new molecules with desired properties and for predicting their chemical reactivity.

Molecular Design: For derivatives of this compound, molecular modeling can be used to design new compounds with potential biological activity. nih.govnih.gov By understanding the structure of a biological target, such as an enzyme's active site, researchers can design octahydroazulene derivatives that fit precisely into the binding pocket and form favorable interactions. Molecular docking simulations are a key tool in this process, predicting the preferred binding orientation and affinity of a ligand to a protein. researchgate.net

Reactivity Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.comnih.govnih.govresearchgate.netej-chem.org Although specific QSAR models for octahydroazulene derivatives are not widely reported, the methodology is broadly applicable. The process involves calculating a set of molecular descriptors for a series of known compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Structure Reactivity Relationships in 1,2,3,3a,4,5,6,7 Octahydroazulene Systems

Influence of Substituents on Chemical Transformations

Substituents on the octahydroazulene skeleton significantly modulate its reactivity. The nature, position, and orientation of these groups can introduce electronic and steric effects that influence reaction rates and selectivity. Many naturally occurring octahydroazulenes, such as guaienes and bulnesenes, are substituted with alkyl and alkenyl groups. nih.gov

For instance, delta-guaiene (B1206229) is an octahydroazulene substituted with methyl groups at positions 3 and 8, and a prop-1-en-2-yl group at position 5. nih.gov These hydrocarbon substituents primarily exert steric influence, potentially hindering the approach of reagents to nearby positions. The presence of unsaturation, such as the double bond within the propenyl group or within the azulene (B44059) core itself, introduces sites for addition reactions or allylic functionalization.

Synthetic intermediates demonstrate the powerful role of functional group substituents. The conversion of a ketone to an allylic alcohol, for example, completely alters the reactive profile of the molecule, enabling subsequent rearrangements and cyclizations that would otherwise be inaccessible. mdpi.com In one synthetic approach towards 5-epi-α-bulnesene, an enone derivative of the octahydroazulene system was used as a precursor, highlighting how carbonyl and alkene functionalities are strategically employed to build molecular complexity. mdpi.com

Table 1: Influence of Representative Substituents on Octahydroazulene Reactivity

| Substituent Type | Position (Example) | Influence on Reactivity | Example Compound |

|---|---|---|---|

| Alkyl (e.g., Methyl) | C3, C8 | Provides steric bulk, directing incoming reagents away from its position. Generally electron-donating. | α-Bulnesene |

| Alkenyl (e.g., Prop-1-en-2-yl) | C5 | Introduces a reactive site for electrophilic addition, oxidation, or radical reactions. | α-Bulnesene |

| Hydroxyl | C3a | Can act as a nucleophile or be converted into a good leaving group (e.g., by protonation or complexation with a Lewis acid) to initiate carbocation-based rearrangements. mdpi.com | (3S,3aR,5R,8aR)-3,8-Dimethyl-5-(prop-1-en-2-yl)-2,3,4,5,6,8a-hexahydroazulen-3a(1H)-ol |

| Carbonyl (Ketone) | Varies | Enables nucleophilic addition at the carbonyl carbon and reactions at the α-carbon via enolate formation. mdpi.com | (R)-carvone derived ring-expanded enone |

Stereochemical Effects on Reaction Pathways

The specific three-dimensional arrangement of atoms and substituents—the stereochemistry—is a critical determinant of reaction outcomes in octahydroazulene systems. Diastereomers, which have the same connectivity but different spatial arrangements, can exhibit dramatically different reactivity. researchgate.netresearchgate.net

A compelling example is seen in the Lewis acid-promoted dehydration and rearrangement of two diastereomeric octahydroazulene alcohols. The alcohol with a trans-fused ring system and a specific hydroxyl group orientation readily undergoes a clean rearrangement. In contrast, the diastereomer with a cis-fused ring system fails to yield any clear products under the same conditions, instead leading to a complex mixture. mdpi.com

This stark difference in reactivity is attributed to stereoelectronic effects. For the reaction to proceed efficiently, a specific geometric alignment is required between the participating orbitals. In the reactive trans-fused isomer, an anti-periplanar alignment exists between a C-H bond and the C-O bond of the departing Lewis acid-complexed hydroxyl group. This alignment facilitates a concerted or near-concerted nih.gove-robertet.com-hydride shift to form a stable allylic cation. In the unreactive cis-fused isomer, no such alignment is possible, preventing this low-energy pathway. Consequently, a less stable, localized carbocation must form, which then undergoes a variety of uncontrolled competing reactions. mdpi.com

Table 2: Stereochemical Control in the Rearrangement of Diastereomeric Octahydroazulene Alcohols

| Compound | Key Stereochemical Feature | Reaction Conditions | Observed Outcome | Proposed Rationale |

|---|---|---|---|---|

| (3S,3aR,5R,8aR)-...-ol (24) | trans-Ring Fusion | BF3·OEt2, -78 °C | Clean nih.gove-robertet.com-hydride shift to form 5-epi-α-bulnesene. mdpi.com | Antiperiplanar C-H bond assists departure of the hydroxyl group, leading to a stabilized allylic cation. mdpi.com |

| (3S,3aR,5R,8aS)-...-ol (25) | cis-Ring Fusion | BF3·OEt2, -78 °C | No clear products, complex mixture. mdpi.com | Lack of antiperiplanar assistance requires formation of a high-energy localized carbocation, leading to uncontrolled side reactions. mdpi.com |

Correlation of Ring Fusion Geometry with Reactivity

The geometry of the junction between the five- and seven-membered rings—either cis or trans—profoundly affects the molecule's stability, conformation, and chemical reactivity. For the parent perhydroazulene (the fully saturated bicyclic system), computational and synthetic studies have revealed that the cis-fused isomer is approximately 0.7 kcal/mol more stable than the trans-fused isomer. nih.gov This is attributed to a combination of steric and torsional strains present in the trans configuration. nih.gov

This inherent stability difference influences the energy of transition states and the feasibility of certain reaction pathways. The trans-fused system is more rigid and conformationally "locked," much like trans-decalin. masterorganicchemistry.com This rigidity can, however, pre-organize the molecule for specific reactions, as seen in the rearrangement described previously. The fixed, chair-like conformations of the trans-fused skeleton can enforce the ideal anti-periplanar geometry for orbital overlap that is necessary for certain concerted reactions. mdpi.com

Conversely, cis-fused systems are generally more flexible. While the cis fusion is the lower energy state for the ground molecule, this flexibility means that achieving a specific, highly organized transition state geometry can be more difficult. nih.gov Furthermore, the accessibility of the two faces of the bicyclic system is different. In a cis-fused system, one face is typically more sterically hindered (the concave face) than the other, which can lead to high diastereoselectivity in reactions where a reagent approaches the molecule, such as epoxidations or hydrogenations. masterorganicchemistry.com The reactivity of the cis-fused alcohol (25) demonstrates that if the required transition state geometry is not accessible due to the ring fusion, the reaction will be disfavored. mdpi.com

Table 3: Comparison of cis- and trans-Fused Perhydroazulene Systems

| Property | cis-Fused System | trans-Fused System |

|---|---|---|

| Relative Stability | More stable by ~0.7 kcal/mol. nih.gov | Less stable due to steric and torsional strain. nih.gov |

| Conformational Flexibility | More flexible, can undergo ring flips. | Rigid, conformationally "locked". masterorganicchemistry.com |

| Reactivity Example | Dehydration/rearrangement of alcohol 25 is unsuccessful, leading to a complex mixture. mdpi.com | Dehydration/rearrangement of alcohol 24 proceeds cleanly via a nih.gove-robertet.com-hydride shift. mdpi.com |

| Controlling Factor | Reactivity often dictated by steric accessibility of the convex vs. concave faces. masterorganicchemistry.com | Rigid framework can enforce specific orbital alignments, enabling certain stereoelectronically controlled reactions. mdpi.com |

Future Directions and Emerging Research in Octahydroazulene Chemistry

Development of Novel Catalytic Systems for Octahydroazulene Synthesis

The efficient construction of the octahydroazulene framework, a key structural motif in numerous sesquiterpenes, remains a significant goal in organic synthesis. Modern research has increasingly shifted towards the use of powerful catalytic systems that can enable milder reaction conditions, higher efficiency, and greater stereocontrol. Transition metal catalysis, in particular, has emerged as a fruitful area for developing new routes to the bicyclo[5.3.0]decane skeleton.

Gold-catalyzed cycloadditions have shown considerable promise. For instance, gold(I) complexes can catalyze (4+3) cycloadditions of allenedienes, providing access to the bicyclo[5.3.0]decane system with good yields and high diastereoselectivity. beilstein-journals.orgd-nb.info These reactions proceed through the activation of the allene, which then engages with the diene in a cycloaddition cascade. beilstein-journals.org Similarly, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes (VCPs) and alkynes or allenes represent another powerful strategy. pku.edu.cn These methods leverage the ability of the rhodium catalyst to facilitate the ring-opening of the cyclopropane (B1198618) and orchestrate its subsequent cycloaddition, efficiently assembling the fused 5- and 7-membered rings. Research in this area focuses on expanding the substrate scope and developing enantioselective variants of these catalytic transformations.

Table 1: Selected Catalytic Systems for the Synthesis of Bicyclo[5.3.0]decane Frameworks

| Catalytic System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Gold(I) Complexes | (4+3) Cycloaddition | Allenedienes | Provides good yields and high diastereoselectivity for the bicyclo[5.3.0]decane system. beilstein-journals.orgd-nb.info |

| [Rh(CO)₂Cl]₂ | [5+2] Cycloaddition | Vinylcyclopropanes and Alkynes | An effective method for constructing the 5,7-fused ring system through cyclopropane ring-opening. pku.edu.cn |

| Lewis Acids (e.g., Sc(OTf)₃) | Asymmetric Catalysis | 2'-Hydroxychalcones | Lowers the triplet energy of substrates, enabling enantioselective photocycloadditions via energy transfer. nih.gov |

| Palladium Catalysts | Hydrocyanation | Cyclopropenes | The reaction pathway can be controlled by Lewis acids to yield either ring-opening or ring-retentive products. rsc.org |

Exploration of Unconventional Reaction Pathways and Methodologies

Beyond traditional cycloadditions, chemists are exploring unconventional strategies to access the octahydroazulene core, often starting from more complex or readily available precursors. These methods can provide novel points of entry into diverse families of derivatives. One such approach involves the acid-promoted, stereoselective ring-opening of tetracyclic compounds. For example, tetracyclo[5.4.0.0.0³˒⁷]undec-9-enes, which can be prepared from the cycloaddition of norbornadiene and butadienes, undergo cyclopropane ring cleavage when treated with acid, ultimately yielding cis-fused bicyclo[5.3.0]decanes. acs.org

Other innovative methods include metal-catalyzed cycloisomerizations and ring-closing metathesis, which have become established tools for constructing 5,7 cis-fused bicyclic systems. researchgate.net Researchers are also investigating domino reactions where a series of transformations occur in a single pot, rapidly building molecular complexity. For instance, a Lewis acid-catalyzed domino sequence involving a 1,2-addition, 1,4-addition, and elimination has been used to create related dihydrobenzofuran systems, showcasing a type of complex cascade that could be adapted for hydroazulene synthesis. rsc.org The development of such tandem processes is a key area of future research, promising more atom-economical and efficient syntheses.

Table 2: Comparison of Unconventional Synthetic Pathways to Bicyclo[5.3.0]decanes

| Methodology | Precursor Type | Key Transformation | Advantages |

|---|---|---|---|

| Acid-Promoted Opening | Tetracyclo[5.4.0.0.0³˒⁷]undecenes | Cyclopropane Ring Cleavage | Provides stereoselective access to the cis-fused core from complex polycyclic scaffolds. acs.org |

| Ring-Closing Metathesis | Acyclic Dienes | Olefin Metathesis | A versatile and widely used method for forming the seven-membered ring. researchgate.net |

| Metal-Catalyzed Cycloisomerization | Enynes or Dienynes | Skeletal Reorganization | Allows for the rapid construction of the bicyclic system from linear precursors. researchgate.net |

| Intramolecular Aldol (B89426) Reactions | Diketones or Keto-aldehydes | Aldol Condensation | A classic but effective method for forming one of the rings of the bicyclic structure. researchgate.net |

Advanced Materials Science Applications of Octahydroazulene Frameworks and Derivatives

The parent aromatic compound, azulene (B44059), is well-known for its unique electronic and photophysical properties, which has led to its use in a variety of functional organic materials. acs.orgbohrium.combeilstein-journals.org These applications range from organic field-effect transistors (OFETs) and photovoltaic cells to stimuli-responsive polymers. beilstein-journals.orgbeilstein-journals.org While the saturated 1,2,3,3a,4,5,6,7-octahydroazulene framework lacks the continuous π-conjugation of azulene, it offers a distinct advantage as a rigid, three-dimensional, and tunable scaffold.

Researchers are beginning to explore the use of octahydroazulene and its derivatives as building blocks for advanced polymers and materials. By functionalizing the octahydroazulene core, it is possible to create novel monomers that can be polymerized to afford materials with tailored properties. For example, incorporating the hydroazulene scaffold into a polymer backbone could influence chain packing, solubility, and thermal properties. Azulene-substituted methacrylate (B99206) polymers have already demonstrated tunable optoelectronic properties based on the density of the azulene units. researchgate.net Similarly, the octahydroazulene framework can serve as a non-planar, sp³-rich core for creating new classes of materials for organic electronics, where precise control over morphology is crucial. rhhz.net The development of azulene-containing polymers for applications like recyclable electronics and solar cells is an active field of research. researchgate.netrsc.org

Table 3: Potential Materials Science Applications of Azulene and Hydroazulene Derivatives

| Material Class | Core Structure | Potential Application | Rationale |

|---|---|---|---|

| Conjugated Polymers | Azulene | Organic Field-Effect Transistors (OFETs), Photovoltaics | The small HOMO-LUMO gap and inherent dipole moment of azulene are beneficial for charge transport and light absorption. beilstein-journals.orgbeilstein-journals.org |

| Functional Polymers | Octahydroazulene | Specialty Plastics, Membranes | The rigid, three-dimensional scaffold can impart unique mechanical and thermal properties to the polymer chain. |

| Organic Electronics | Azulene/Hydroazulene | Recyclable Electronics, Sensors | The azulene core can be incorporated into chemically recyclable polymers, and its electronic properties are sensitive to external stimuli. rsc.orgresearchgate.net |

| Optoelectronic Materials | Azulene | Nonlinear Optics, Near-IR Absorbers | The unique electronic structure of azulene leads to interesting optical properties. rhhz.net |

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex molecules like functionalized octahydroazulenes often requires multi-step sequences. Traditional batch synthesis can be time-consuming and difficult to optimize. The integration of synthesis with continuous flow chemistry and automated platforms offers a transformative approach to accelerate research in this area. nih.gov

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This enhanced control can lead to higher yields, improved safety (especially when handling reactive intermediates), and easier scalability. Automated platforms can combine flow reactors with robotic systems for reagent handling, purification, and analysis, enabling high-throughput experimentation and the rapid generation of compound libraries. nih.gov

While specific examples of the automated flow synthesis of this compound are not yet prevalent, the potential is significant. The catalytic and unconventional reactions discussed previously are often amenable to flow conditions. An automated platform could be designed to perform a multi-step synthesis of an octahydroazulene derivative, purify the intermediate at each stage, and then use it in the next reaction, all without manual intervention. This would dramatically accelerate the discovery of new octahydroazulene-based materials by allowing researchers to quickly synthesize and screen a wide array of derivatives with different substitution patterns. The ability to rapidly create and test these molecules is crucial for uncovering new structure-property relationships in advanced materials.

常见问题

Q. What is the structural characterization and isomerism of 1,2,3,3a,4,5,6,7-octahydroazulene?

The compound is a carbobicyclic sesquiterpene with a fused bicyclic framework. Key structural features include a substituted azulene core with methyl groups at positions 3 and 8 and an isopropenyl group at position 4. Stereochemical configurations (e.g., 3S,3aS,5R enantiomer) significantly influence its reactivity and biological activity . Characterization typically involves GC-MS, NMR, and X-ray crystallography (if crystallizable). Computational tools like PubChem and IUPAC nomenclature databases are critical for verifying stereoisomerism .

Q. How is this compound synthesized, and what are its stability profiles?

Synthesis routes often involve cyclization of terpene precursors or derivatization of natural products like guaiane sesquiterpenes. Stability studies indicate moderate volatility (boiling point ~274.5°C) and sensitivity to oxidative degradation due to unsaturated bonds . Storage recommendations include inert atmospheres and low temperatures to preserve structural integrity. Reaction mechanisms typically involve electrophilic substitutions or hydrogenation under controlled conditions .

Q. What analytical methods are used to identify and quantify this compound in natural extracts?

GC-MS coupled with Wiley8 or NIST libraries is standard for identification, with similarity indices (SI >85%) confirming matches . Quantification uses HPLC with UV/Vis detection (λ = 200-300 nm) or preparative chromatography for isolation. For complex matrices (e.g., plant extracts), tandem MS/MS improves specificity .

Advanced Research Questions

Q. How do computational docking studies explain the compound’s weak DPP4 inhibition despite its insulin-promoting potential?

Molecular docking (e.g., PyRx/AutoDock Vina) reveals binding energies (ΔG = -6.9 kcal/mol) to DPP4, weaker than controls like linagliptin (ΔG < -8 kcal/mol). However, synergistic interactions with GLP-1R activation pathways may enhance insulin secretion indirectly . Advanced studies should combine molecular dynamics simulations (e.g., GROMACS) with in vitro assays (e.g., HEK-293 cells expressing DPP4) to validate binding kinetics and allosteric effects.

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Example: Computational models (Way2Drug server) predicted antioxidant activity (Pa >0.4) for this compound, but in vitro assays showed weaker DPP4 inhibition than controls. To resolve this:

Q. How does the compound modulate oxidative stress pathways in hyperglycemic models?

In STZ-induced diabetic mice, the compound (100 mg/kg BW for 3 weeks) increased serum insulin and endogenous antioxidants (e.g., SOD, CAT). Mechanistic studies suggest FOXO1 pathway inhibition (ΔG = -6.5 kcal/mol) and Nrf2 activation. Transcriptomic profiling (RNA-seq) and Western blotting for Keap1/Nrf2 are recommended to map redox signaling .

Q. What are the challenges in isolating enantiomerically pure forms, and how are they addressed?

Chirality at positions 3, 3a, and 5 complicates isolation. Strategies include:

- Chiral HPLC with cellulose-based columns.

- Enzymatic resolution using lipases or esterases.

- Asymmetric synthesis with chiral catalysts (e.g., BINOL-phosphates) .

Methodological Guidance

Designing a multi-omics study to explore its hepatoprotective and antiemetic roles

- Transcriptomics: RNA-seq of liver tissues to identify pathways like NF-κB or CYP450.

- Metabolomics: LC-MS/MS profiling of bile acids and radical metabolites in TB drug-induced nausea models .

- Proteomics: SILAC labeling to quantify FOXO1 and DPP4 expression changes.

Standardizing protocols for in silico-to-in vivo translation

- Step 1: Use STITCH and STRING databases to predict protein interaction networks.

- Step 2: Validate docking results with SPR (surface plasmon resonance) for binding kinetics.

- Step 3: Conduct ADMET predictions (e.g., SwissADME) to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。